Welcome to the BenchChem Online Store!
molecular formula C11H12N2O4 B8427141 N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide

N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide

Cat. No. B8427141
M. Wt: 236.22 g/mol
InChI Key: QHGZKGIKHIYUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096634B2

Procedure details

A suspension of N-(2-nitro-4-oxetan-3-ylphenyl)acetamide (125 mg, 0.529 mmo) in aqueous hydrazine (8 ml, 160 mmol) was heated at 70° C. for 2 h, the reaction mixture was cooled to 45° C. and the hydrazine was removed in vacuo to yield a solid. The crude material was purified by flash chromatography (SiO2, eluting with 20% EtOAc/CH2Cl2 to yield the desired product (71 mg).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([CH:10]2[CH2:13][O:12][CH2:11]2)[CH:7]=[CH:6][C:5]=1[NH:14]C(=O)C)([O-:3])=[O:2].NN>>[N+:1]([C:4]1[CH:9]=[C:8]([CH:10]2[CH2:11][O:12][CH2:13]2)[CH:7]=[CH:6][C:5]=1[NH2:14])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C1COC1)NC(C)=O
Name
Quantity
8 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 45° C.
CUSTOM
Type
CUSTOM
Details
the hydrazine was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a solid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (SiO2
WASH
Type
WASH
Details
eluting with 20% EtOAc/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)C1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.